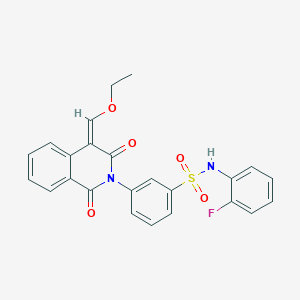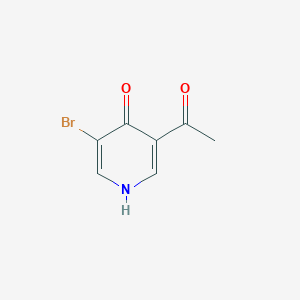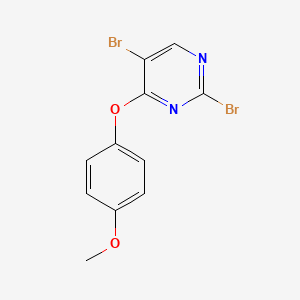![molecular formula C8H6BF6KO- B12342695 Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a phenyl group substituted with a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium typically involves the reaction of potassium borohydride with 4-(trifluoromethoxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for boron-containing pharmaceuticals.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and hydroboration.
Mecanismo De Acción
The mechanism of action of trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating the formation of new chemical bonds. The trifluoromethoxy group enhances the compound’s reactivity by increasing the electron density around the boron atom, making it more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylboronic acid: Similar in structure but lacks the phenyl group.
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the trifluoromethyl group.
Potassium trifluoroborate: Contains a boron atom bonded to three fluorine atoms instead of a trifluoromethyl group.
Uniqueness
Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds in terms of reactivity and selectivity.
Propiedades
Fórmula molecular |
C8H6BF6KO- |
|---|---|
Peso molecular |
282.03 g/mol |
InChI |
InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1; |
Clave InChI |
OJZZMXVBDDBZLE-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12342618.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B12342623.png)
![N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide](/img/structure/B12342628.png)
![2-(3,4-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12342640.png)
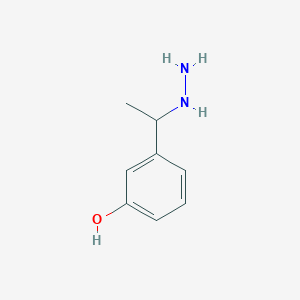
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12342654.png)
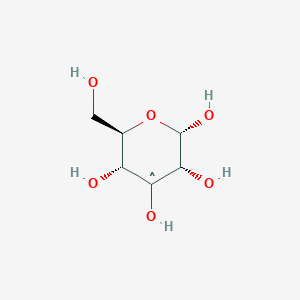
![2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12342656.png)
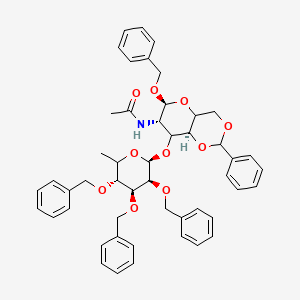
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)
